molecular formula C10H14N2O B029811 2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS No. 86847-59-8

2,2-Dimethyl-N-pyridin-2-yl-propionamide

Cat. No. B029811
CAS RN: 86847-59-8
M. Wt: 178.23 g/mol
InChI Key: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-Dimethyl-N-pyridin-2-yl-propionamide involves multiple steps, including the formation of intermediates such as enaminones and enaminonitriles, which are crucial for the construction of the pyridine ring. Reactions of methyl ketones and (hetero)arylcarboxamides with N,N-Dimethylacetamide Dimethyl Acetal under certain conditions lead to the formation of trisubstituted pyridines, indicating the flexibility in the synthetic routes for pyridine derivatives (Prek et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds shows slight twists and orientations that affect the overall molecular interactions and stability. For instance, a study reveals that the dimethylpropionamide substituent in a similar compound is slightly twisted with respect to the pyridine ring, facilitating supramolecular chain formation through weak interactions (Fun et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2,2-Dimethyl-N-pyridin-2-yl-propionamide derivatives are diverse, including interactions with various reagents leading to the formation of pyridine, pyrimidine, and pyran derivatives, showcasing the compound's reactivity and potential for chemical modifications (Sun et al., 2011).

Scientific Research Applications

Activation of Dioxygen

A study by Martinho, Blain, and Banse (2010) investigated the activation of dioxygen by a mononuclear non-heme iron complex involving 2,2-Dimethyl-N-pyridin-2-yl-propionamide. They characterized a Fe(III)(OOH) intermediate, showcasing the compound's role in mimicking enzymatic systems' reductive activation of O2. This process could have implications in understanding biochemical oxygen transport and activation mechanisms Activation of dioxygen by a mononuclear non-heme iron complex: characterization of a Fe(III)(OOH) intermediate.

Chemical Synthesis

Bonnet, Mongin, Trécourt, and Quéguiner (2001) explored the reactivity of magnesiated bases on substituted pyridines, including 2,2-dimethyl-N-(2-pyridyl)propanamide. Their work focused on the deprotonation and subsequent reactions leading to the synthesis of 2,3-disubstituted pyridines. This research contributes to the development of new synthetic methodologies in organic chemistry Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?.

Coordination Chemistry

In coordination chemistry, a study by Fun et al. (2009) on the molecular structure of N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide provides insights into the compound's potential as a ligand for metal complexation. This research could be relevant for developing new materials with specific optical or electronic properties N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide.

Supramolecular Chemistry

Qin, Jennings, and Puddephatt (2003) explored the self-assembly in palladium(II) and platinum(II) chemistry using bis(pyridyl) ligands with bridging amide units, potentially including derivatives of 2,2-Dimethyl-N-pyridin-2-yl-propionamide. Their work highlights the compound's utility in forming complex structures through hydrogen bonding and metal coordination, which is significant for the design of molecular devices and materials Self-assembly in palladium(II) and platinum(II) chemistry: the biomimetic approach.

Safety And Hazards

This compound has several hazard statements: H302, H317, H319, H335, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2,2-dimethyl-N-pyridin-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSPVYCZBDFPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359988
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-N-pyridin-2-yl-propionamide

CAS RN

86847-59-8
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pivaloylamino)pyridine
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Synthesis routes and methods I

Procedure details

2-Aminopyridine (14.1 g) and triethylamine (19.0 g) were dissolved in dichloromethane (200 ml) to prepare a solution which was cooled to 0° C. A solution of pivaloyl chloride (19.9 g) in dichloromethane (30 ml) was gradually added dropwise thereto, and the mixture was stirred at 0° C. for 15 min. Thereafter, the reaction solution was stirred at room temperature for 4 hr. The reaction solution was poured into water (150 ml), and the dichloromethane layer was washed with a dilute aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2,2-dimethyl-N-pyridin-2-yl-propionamide (25.2 g, yield 95%).
Quantity
14.1 g
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19 g
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200 mL
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19.9 g
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30 mL
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150 mL
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Synthesis routes and methods II

Procedure details

1.1 equivalents of pivalic acid chloride dissolved in 100 ml of dichloromethane are added dropwise at 0° C. to a solution containing one equivalent of 2-aminopyridine and 1.25 equivalents of triethylamine in 400 ml of dichloromethane. Once the addition is complete, the reaction mixture is brought to room temperature for three hours, and then the reaction mixture is washed with a saturated NaHCO3 solution. After drying of the organic phase, filtration and concentration under reduced pressure, the resulting residue is crystallised from hexane, enabling the expected product to be isolated by filtration.
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0 (± 1) mol
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100 mL
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400 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyridine (50.0 g, 531 mmol) in methylene chloride (500 mL) were added triethylamine (81.4 mL, 584 mmol) and pivaloyl chloride (71.9 mL, 584 mmol) at 0° C, which was stirred at room temperature for 4 hours 30 minutes. The reaction solution was partitioned in water and methylene chloride. The organic layer was washed with water and saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To a solution of the resulting residue in methanol (300 mL) was added potassium carbonate (73.4 g, 531 mmol) at 0° C, which was stirred at room temperature for 90 minutes. The reaction solution was partitioned into water and ethyl acetate at room temperature. The organic layer was washed with saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To the residue was added heptane (300 mL), and the deposited solid was recovered by filtration to obtain title compound (80.2 g). Furthermore, the filtrate was concentrated under a reduced pressure, the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (12.2 g).
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50 g
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reactant
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81.4 mL
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71.9 mL
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500 mL
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73.4 g
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300 mL
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solvent
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Synthesis routes and methods IV

Procedure details

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